molecular formula C15H17N3O4S B6626816 2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide

2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B6626816
M. Wt: 335.4 g/mol
InChI Key: GQJLHXTWPRPQGY-UHFFFAOYSA-N
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Description

2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a thiazole ring, and a pyridine moiety

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-2-20-13-10(4-3-5-16-13)8-17-12(19)11-9-18-14(23-11)15-21-6-7-22-15/h3-5,9,15H,2,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJLHXTWPRPQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC(=O)C2=CN=C(S2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Pyridine Derivative Synthesis: The pyridine moiety can be introduced through various methods, such as the Chichibabin synthesis or by functionalizing an existing pyridine ring.

    Coupling Reactions: The final step involves coupling the dioxolane, thiazole, and pyridine fragments using appropriate coupling reagents and conditions, such as peptide coupling agents (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or thiazole derivatives.

Scientific Research Applications

2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxolan-2-yl)-N-[(2-methoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
  • 2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide

Uniqueness

2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

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